Tetrantoin
Overview
Description
Tetrantoin is a compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is also known by the trademark name Spirodon . The compound is characterized by a structure that includes a 3¢,4¢-Dihydrospiro [imidazolidine-4,2¢(1¢H)-naphthalene]-2,5-dione .
Synthesis Analysis
The synthesis of Tetrantoin or its analogues has been described in various literature . For instance, a series of 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives were synthesized as C-terminal amides via solid-phase peptide synthesis, using an Fmoc-strategy with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Molecular Structure Analysis
The molecular structure of Tetrantoin is characterized by a unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The structure–property relationships of Tetrantoin and its analogues have been highlighted by electrochemical and Fourier transform infrared spectroscopy (FT-IR) analysis methods .
Physical And Chemical Properties Analysis
Tetrantoin forms crystals from ethanol or glacial acetic acid, with a melting point of 267-268° . Its percent composition is C 66.65%, H 5.59%, N 12.96%, O 14.80% .
Scientific Research Applications
Tetrantoin and Cancer Treatment
Tetrantoin, known as tetraiodothyroacetic acid (tetrac), has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various types of cancers:
Medullary Thyroid Carcinoma : Tetrac and its nanoparticle formulation have shown efficacy in inhibiting the growth and associated angiogenesis of human medullary thyroid carcinoma implants in both chick chorioallantoic membrane and nude mouse xenograft models (Yalçın et al., 2010).
Drug-resistant Breast Cancer : A study on poly(lactic-co-glycolic acid) nanoparticles conjugated with tetrac demonstrated their potential in treating drug-resistant breast cancer, showing enhanced inhibition of tumor-cell proliferation and angiogenesis (Bharali et al., 2013).
Follicular Thyroid Carcinoma : Tetrac and its nanoparticle form have been effective against follicular thyroid carcinoma cell growth in chick chorioallantoic membrane and xenograft models in mice (Yalçın et al., 2010).
Renal Cell Carcinoma : Tetrac and its nanoparticles inhibited the proliferation and angiogenesis of human renal cell carcinoma in both the chick chorioallantoic membrane system and mouse xenograft models (Yalçın et al., 2009).
Non-Small Cell Lung Cancer : Tetrac and its nanoformulation demonstrated effectiveness in inhibiting thyroid hormone stimulation of non-small cell lung cancer cells in vitro and in xenograft models (Mousa et al., 2012).
properties
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUGDUPLSGYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872033 | |
Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrantoin | |
CAS RN |
52094-70-9, 6270-37-7 | |
Record name | Tetrantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52094-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC35590 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,6-benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NM8B9838N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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